1-(4-Methylphenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione
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Overview
Description
1-(p-Tolyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione is a heterocyclic compound that belongs to the class of imidazoquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features an imidazoquinazoline core with a p-tolyl group attached, which contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 1-(p-Tolyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of anilinobenzimidazole with aromatic aldehydes in the presence of a suitable solvent like dimethylformamide (DMF) can yield the desired product . The reaction typically requires heating and may involve catalysts to enhance the reaction rate and yield.
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
1-(p-Tolyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the aromatic ring or the imidazoquinazoline core are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
1-(p-Tolyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound exhibits biological activities such as anticancer, antimicrobial, and anti-inflammatory properties, making it a valuable candidate for drug discovery and development
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including cancer treatment and the management of inflammatory diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(p-Tolyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as phosphatidylinositol 3-kinase (PI3K) or topoisomerase I, leading to the disruption of cellular processes like cell growth, proliferation, and DNA replication . These interactions result in the compound’s observed biological activities, such as anticancer effects.
Comparison with Similar Compounds
1-(p-Tolyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione can be compared with other similar compounds, such as:
Imidazo[1,2-c]quinazolines: These compounds also exhibit significant biological activities and are used in similar research applications.
Quinazoline derivatives: These compounds have a wide range of biological activities and are used in medicinal chemistry for the development of therapeutic agents.
The uniqueness of 1-(p-Tolyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione lies in its specific structure, which imparts distinct chemical properties and biological activities compared to other similar compounds.
Properties
CAS No. |
62707-34-0 |
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Molecular Formula |
C17H13N3O2 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3H-imidazo[2,1-b]quinazoline-2,5-dione |
InChI |
InChI=1S/C17H13N3O2/c1-11-6-8-12(9-7-11)20-15(21)10-19-16(22)13-4-2-3-5-14(13)18-17(19)20/h2-9H,10H2,1H3 |
InChI Key |
GXGXBSNITOWHMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CN3C2=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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